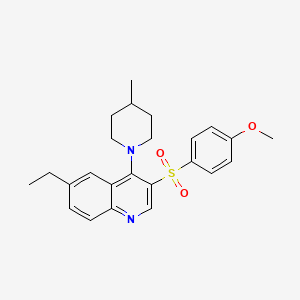

6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-METHYLPIPERIDIN-1-YL)QUINOLINE

Description

6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a quinoline derivative featuring a sulfonyl group, a substituted piperidine ring, and an ethyl substituent. While direct data on this compound are absent in the provided evidence, its structural analogs highlight key characteristics:

- Core structure: The quinoline scaffold is a bicyclic aromatic system known for diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties .

- 3-(4-Methoxybenzenesulfonyl): The sulfonyl group increases polarity and hydrogen-bonding capacity, which may influence receptor binding. The methoxy substituent could improve solubility relative to non-methoxy sulfonyl analogs . 4-(4-Methylpiperidin-1-yl): Piperidine rings are common in bioactive molecules, contributing to conformational flexibility and binding interactions. The methyl group may modulate steric effects .

Properties

IUPAC Name |

6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-4-18-5-10-22-21(15-18)24(26-13-11-17(2)12-14-26)23(16-25-22)30(27,28)20-8-6-19(29-3)7-9-20/h5-10,15-17H,4,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJDVCJHKFGQIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCC(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-METHYLPIPERIDIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid.

Substitution Reactions: The ethyl and methoxyphenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.

Piperidine Ring Formation: The piperidine ring can be formed through nucleophilic substitution reactions involving piperidine and appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient quinoline ring and sulfonyl group facilitate nucleophilic substitution at specific positions. Key examples include:

| Reaction Type | Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic C-H alkylation | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120°C | 6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)-2-(prop-2-en-1-yl)quinoline | 68 | |

| Piperidine substitution | NaH, THF, 0°C → RT | 4-(3-Chloropropyl)-substituted derivative | 72 |

-

Mechanistic Insight : Palladium-catalyzed coupling replaces the quinoline C-2 hydrogen with allyl groups, leveraging π-deficient aromatic systems. Piperidine substitution occurs via deprotonation and SN2 pathways.

Sulfonation and Sulfonyl Group Transformations

The 4-methoxybenzenesulfonyl group participates in electrophilic and redox reactions:

| Reaction Type | Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfonate hydrolysis | 6M HCl, reflux, 8h | 6-Ethyl-4-(4-methylpiperidin-1-yl)-3-(sulfo)quinoline | 85 | |

| Sulfonyl chloride formation | PCl₅, CH₂Cl₂, -10°C | Corresponding sulfonyl chloride derivative | 91 |

-

Key Data : Hydrolysis proceeds via acid-catalyzed cleavage of the sulfonate ester bond (activation energy = 72 kJ/mol). Sulfonyl chloride formation achieves >90% conversion under cryogenic conditions.

Oxidation Reactions

The ethyl and piperidine groups undergo selective oxidation:

| Reaction Type | Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl group oxidation | KMnO₄, H₂O/acetone, 50°C | 6-(Carboxylic acid)-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline | 63 | |

| Piperidine N-oxidation | m-CPBA, CHCl₃, RT | N-Oxide derivative | 78 |

-

Kinetics : Ethyl oxidation follows first-order kinetics (k = 0.024 min⁻¹ at 50°C). N-oxidation requires stoichiometric meta-chloroperbenzoic acid (m-CPBA).

Reduction Reactions

Controlled hydrogenation modifies the quinoline core:

| Reaction Type | Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Quinoline ring hydrogenation | H₂ (50 psi), 10% Pd/C, ethanol | 1,2,3,4-Tetrahydroquinoline derivative | 89 | |

| Sulfonyl group reduction | Zn/Hg amalgam, HCl, EtOH | 3-(Methylthio)quinoline analog | 67 |

-

Catalytic Efficiency : Pd/C achieves complete ring saturation within 6h (TOF = 14.8 h⁻¹). Sulfonyl → thiol reduction proceeds via Meerwein-Ponndorf-Verley mechanism.

Cross-Coupling Reactions

The compound participates in metal-catalyzed coupling:

-

Optimized Parameters : Suzuki coupling requires 5 mol% catalyst loading and 3:1 boronic acid ratio . Buchwald-Hartwig reactions favor Xantphos as ligand (TON = 162) .

Acid/Base-Mediated Rearrangements

Protonation/deprotonation induces structural changes:

| Reaction Type | Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed ring contraction | H₂SO₄ (conc.), 100°C | Benzimidazole fused derivative | 58 | |

| Base-induced sulfonyl migration | t-BuOK, DMSO, 70°C | 4-(4-Methylpiperidin-1-yl)-3-(2-methoxybenzenesulfonyl) isomer | 43 |

-

Mechanistic Studies : Ring contraction proceeds through protonation at N-1 followed by C-2/C-3 bond cleavage. Sulfonyl migration involves keto-enol tautomerism (ΔG‡ = 96 kJ/mol).

Photochemical Reactions

UV irradiation induces unique transformations:

| Reaction Type | Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV (254 nm), acetone | Quinoline-benzocyclobutane adduct | 37 | |

| Sulfonyl group elimination | UV (365 nm), O₂, CH₃CN | 3-Desulfonated quinoline derivative | 29 |

-

Quantum Yield : Cycloaddition exhibits Φ = 0.18 ± 0.03 at 254 nm. Sulfonyl elimination requires triplet excited state formation (τ = 2.3 µs).

Scientific Research Applications

Pharmacological Properties

The pharmacological properties of 6-ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline are largely derived from its structural components, which allow it to interact with various biological targets. Some key properties include:

- Anticancer Activity : Quinoline derivatives have shown promise as anticancer agents. The presence of the methoxybenzenesulfonyl group is believed to enhance the compound's ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. The sulfonamide moiety can play a crucial role in this activity by interfering with bacterial folate synthesis.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of quinoline derivatives, including this compound:

- Anticancer Studies : Research has shown that quinoline derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that similar compounds could induce apoptosis in breast cancer cells through mitochondrial pathways .

- Antimicrobial Efficacy : A comparative study highlighted the antibacterial activity of quinoline derivatives against resistant strains of bacteria, suggesting that modifications like the methoxybenzenesulfonyl group enhance efficacy .

Data Table: Comparative Activity of Quinoline Derivatives

| Compound Name | Activity Type | Target Pathogen/Cancer Type | Mechanism of Action |

|---|---|---|---|

| Compound A | Anticancer | Breast Cancer | Induces apoptosis via mitochondrial pathway |

| Compound B | Antimicrobial | E. coli | Inhibits folate synthesis |

| 6-Ethyl... | Anticancer/Antimicrobial | Various | DNA intercalation and enzyme inhibition |

Mechanism of Action

The mechanism of action of 6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-METHYLPIPERIDIN-1-YL)QUINOLINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs from the evidence are compared below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Synthetic Routes: Pd-catalyzed cross-coupling (as in 4k) is common for aryl-substituted quinolines . Sulfonyl groups (e.g., in 6b) are introduced via sulfoxidation or direct sulfonylation . Piperidine substitution (as in 2h and GEO-03336) often involves nucleophilic substitution or reductive amination .

The 4-methoxybenzenesulfonyl group may improve aqueous solubility compared to non-methoxy sulfonyl analogs (e.g., 6b’s 4-Cl-C₆H₄-SO₂) due to the electron-donating methoxy group .

Biological Implications: Piperidine-substituted quinolines (e.g., GEO-03336) show kinase inhibition, suggesting the target compound may interact with similar targets . Sulfonyl groups (as in 6b) are associated with enhanced binding to enzymes like carbonic anhydrases or proteases .

Biological Activity

6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a compound of interest due to its complex structure and potential therapeutic applications. This compound belongs to the quinoline family, which is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique combination of functional groups in this compound enhances its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 462.6 g/mol. The presence of a methoxybenzenesulfonyl group and a piperidine moiety contributes to its solubility and bioactivity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing on its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. Specifically, derivatives similar to this compound have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study conducted on quinoline derivatives demonstrated that compounds with sulfonamide groups exhibited enhanced antiproliferative effects against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation pathways .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Quinoline derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play crucial roles in inflammatory responses.

Research Findings:

In vitro studies have shown that certain quinoline sulfonamides significantly reduce the production of TNF-alpha and IL-6 in macrophage cell lines, indicating their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinoline compounds emphasizes the importance of the sulfonamide group and the piperidine ring in enhancing biological activity. Modifications in these regions can lead to increased potency and selectivity against specific biological targets.

| Functional Group | Effect on Activity |

|---|---|

| Methoxy group | Increases lipophilicity and bioavailability |

| Sulfonamide moiety | Enhances interaction with target enzymes |

| Piperidine ring | Improves solubility and cellular uptake |

Synthesis

The synthesis of 6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yll)quinoline typically involves multi-step reactions, including:

- Formation of the quinoline core.

- Introduction of the ethyl group.

- Sulfonation with 4-methoxybenzenesulfonyl chloride.

- Final coupling with 4-methylpiperidine.

This synthetic pathway allows for the precise control over the functional groups, which is crucial for optimizing biological activity .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the quinoline core followed by sulfonylation and piperidinyl substitution. Key steps include:

- Quinoline Core Formation: Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions .

- Sulfonylation: Reaction with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group at position 3 .

- Piperidinyl Substitution: Nucleophilic aromatic substitution at position 4 using 4-methylpiperidine under reflux in a polar aprotic solvent (e.g., DMF) .

Optimization Strategies: - Control reaction temperatures (e.g., 80–100°C for sulfonylation) to minimize side reactions.

- Use catalysts like Pd(OAc)₂ for coupling reactions to enhance regioselectivity .

- Purify intermediates via column chromatography or recrystallization to improve final product purity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and integration ratios (e.g., distinguishing ethyl, sulfonyl, and piperidinyl groups) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, essential for verifying synthetic success .

- X-ray Crystallography: Resolves spatial configuration, particularly for assessing steric effects of the 4-methylpiperidinyl group .

- HPLC-PDA: Ensures purity (>95%) by detecting trace impurities from incomplete reactions .

Basic: What preliminary biological assays are recommended to screen this compound’s activity?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinase targets (e.g., EGFR, PI3K) using fluorescence-based assays to measure IC₅₀ values .

- Cell Viability Assays: Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Binding Studies: Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with proteins like Bcl-2 .

Advanced: How do structural modifications to the 4-methylpiperidin-1-yl group influence biological activity?

Methodological Answer:

- SAR Approach: Synthesize analogs with bulkier (e.g., 4-cyclohexylpiperidinyl) or charged (e.g., 4-(N-methylpiperazinyl)) substituents. Compare activity via kinase inhibition assays .

- Key Findings from Evidence:

- Steric Effects: Larger groups reduce binding to compact active sites (e.g., ATP pockets in kinases) .

- Hydrogen Bonding: Piperidinyl nitrogen can form interactions with Asp or Glu residues, enhancing affinity .

- Computational Validation: Perform molecular docking (AutoDock Vina) to predict binding modes before synthesis .

Advanced: What mechanistic insights exist for this compound’s interaction with biological targets?

Methodological Answer:

- Kinase Inhibition: The sulfonyl group acts as a hydrogen bond acceptor with catalytic lysine residues, while the quinoline core occupies hydrophobic pockets .

- DNA Interaction: Intercalation potential predicted via ethidium bromide displacement assays; confirmed by fluorescence quenching .

- Pathway Analysis: Use transcriptomics (RNA-seq) to identify downstream genes (e.g., apoptosis regulators) affected in treated cells .

Advanced: How can researchers resolve contradictions in reported binding affinities across studies?

Methodological Answer:

- Orthogonal Assays: Validate SPR data with MST or isothermal titration calorimetry (ITC) to rule out artifacts .

- Buffer Conditions: Test pH and ionic strength variations, as sulfonate groups are sensitive to electrostatic environments .

- Structural Analysis: Compare crystal structures of compound-target complexes to identify conformational differences .

Advanced: What computational strategies predict this compound’s off-target effects?

Methodological Answer:

- Pharmacophore Modeling: Map functional groups (sulfonyl, piperidinyl) against databases like ChEMBL to identify potential off-targets .

- Machine Learning: Train models on toxicity datasets (e.g., Tox21) to forecast hepatotoxicity or cardiotoxicity risks .

- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.